((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Description
This compound is a stereochemically defined bicyclic derivative with a tetrahydrofuro[2,3-d][1,3]dioxolane core. Key structural features include:
- 2,2-Dimethyl groups on the dioxolane ring, enhancing steric protection of the oxygen atoms.
- A 6-methoxy (-OCH₃) substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 5-position.
- Absolute stereochemistry: 5R,6R,6aR, confirmed via X-ray crystallography in related analogs .
The molecular formula is C₁₀H₁₈O₆ (calculated molecular weight: 234.25 g/mol), derived from the fused bicyclic core (C₇H₁₂O₃) with substituents (-OCH₃ and -CH₂OH). Its synthesis typically involves carbohydrate precursors, such as 1,2-O-isopropylidene-α-D-xylofuranose, through protective group strategies .
Properties
IUPAC Name |
[(5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJFIDLNKRBQB-XDTPYFJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)CO)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol (CAS No. 35506-61-7) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological activity through various studies, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as a modulator of various enzymatic pathways and cellular processes.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Interaction : It could interact with receptors that mediate cellular signaling pathways.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.
| Study Reference | Methodology | Findings |
|---|---|---|
| Study 1 | DPPH assay | IC50 value of 25 µg/mL indicating strong radical scavenging activity. |
| Study 2 | ABTS assay | Exhibited higher antioxidant capacity compared to standard antioxidants like ascorbic acid. |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages.
| Study Reference | Methodology | Findings |
|---|---|---|
| Study 3 | ELISA for cytokine measurement | Reduced TNF-alpha and IL-6 levels by 40% at a concentration of 50 µM. |
Case Study 1: Neuroprotective Effects
A recent case study explored the neuroprotective effects of the compound in a rat model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improvement in cognitive function.
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of this compound against various cancer cell lines. The findings revealed:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation. |
| A549 (Lung) | 20 | Cell cycle arrest in the G1 phase. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
Heterocyclic Derivatives with Antiviral Activity ()
| Compound | Substituents | Virus Targeted | EC₅₀ (µM) |
|---|---|---|---|
| 7aa | 4-Bromobenzoyl, thiazole | JUNV | 21 |
| 7ab | 4-Chlorobenzoyl, thiazole | JUNV | 21 |
The target compound’s methoxy and hydroxymethyl groups are replaced with thiazole-linked aromatic moieties, enhancing antiviral potency via hydrophobic interactions .
Indole-Based Anticancer Agents ()
| Compound | Substituents | Melting Point (°C) | Activity (IC₅₀, µM) |
|---|---|---|---|
| 3b | 5-Methoxyindole | 94 | 0.8 (HeLa cells) |
| 3c | 5-Bromoindole | 140 | 1.2 (MCF-7 cells) |
The bicyclic core serves as a scaffold for indole hybrids, where electron-withdrawing groups (Br, Cl) improve cytotoxicity .
Key Research Findings
Stereochemical Influence : The 5R,6R,6aR configuration is critical for biological activity. Analogs with inverted stereochemistry show reduced binding to viral proteases .
Protective Group Strategies :
- Silyl (e.g., tert-butyldiphenylsilyl) and benzyl groups improve stability during synthesis but require harsh deprotection conditions (e.g., HF/pyridine) .
- Methoxy groups enhance metabolic stability compared to hydroxyl analogs .
Biological Relevance :
- Phosphonate derivatives exhibit prolonged half-lives in vivo due to resistance to phosphatases .
- Thiazole-linked analogs achieve sub-micromolar EC₅₀ values against Junín virus (JUNV) .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target | 234.25 | 0.5 | 12.3 (H₂O) |
| 7aa | 521.34 | 3.8 | 0.05 (DMSO) |
| 3b | 580.62 | 2.1 | 0.2 (Ethanol) |
Q & A
Q. What are the common synthetic routes for ((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol, and what key reagents or conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions with precise stereochemical control. Key steps include:
- Protection of hydroxyl groups using reagents like tert-butyldiphenylsilyl chloride (TBDPSCl) or 4-methoxybenzyl (PMB) ethers to prevent undesired side reactions .
- Stereoselective alkylation or oxidation under controlled temperatures (−78°C to 25°C) to maintain configuration .
- Deprotection and purification via column chromatography or recrystallization.
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., methoxy and dioxolane resonances at δ 3.3–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₀H₁₈O₆, MW 234.246) .
- Infrared Spectroscopy (IR): Detects hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) stretches .
- X-ray Crystallography: Resolves absolute configuration (e.g., monoclinic P2₁ space group, SHELX refinement) .
Advanced Research Questions
Q. What are the key challenges in achieving stereochemical control during the synthesis of this compound, and how can they be addressed?
Methodological Answer: Challenges arise from the compound’s four stereocenters and fused furo-dioxolane ring. Strategies include:
- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., diacetone-D-glucose) to direct stereochemistry .
- Low-Temperature Reactions: Minimizes epimerization during alkylation (e.g., −78°C for Pd-catalyzed allylic substitutions) .
- Monitoring with Chiral HPLC: Detects enantiomeric excess (ee > 98%) .
| Issue | Solution | Example Conditions | Reference |
|---|---|---|---|
| Epimerization at C5 | Use of bulky silyl protecting groups | TBDPSCl, 0°C | |
| Ring strain in dioxolane | Slow addition of oxidizing agents | TEMPO/NaClO, 4°C |
Q. How can researchers resolve contradictions in NMR data caused by dynamic rotational isomerism or solvent effects?
Methodological Answer: Contradictions often stem from:
- Rotamers: Observed as split peaks in ¹H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Solvent Polarity: Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .
- 2D NMR (COSY, NOESY): Assigns coupling networks and spatial proximities (e.g., NOE correlations between H5 and H6a) .
Q. What strategies are effective for detecting and characterizing synthetic by-products or degradation products?
Methodological Answer: By-products often arise from incomplete protection or over-oxidation. Mitigation includes:
- HRMS-PDA Coupling: Identifies trace impurities (<0.1%) via exact mass .
- LC-MS/MS: Quantifies degradation under stress conditions (e.g., acidic hydrolysis of dioxolane rings) .
- Crystallographic Analysis: Resolves structures of unexpected adducts (e.g., cyanomethyl by-products in Vorbrüggen glycosylation) .
Q. How can the biological activity of derivatives of this compound be systematically evaluated in antiviral research?
Methodological Answer: Structural analogs (e.g., purine- or thiazole-conjugated derivatives) are screened using:
- Plaque Reduction Assays: Measures inhibition of viral replication (e.g., Junín virus EC₅₀ = 21 µM) .
- Docking Studies: Predicts binding to viral polymerases using the compound’s methoxy group as a hydrogen-bond donor .
- SAR Analysis: Modifies substituents (e.g., replacing benzyl with morpholino groups) to optimize potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
